

# Comparative analysis of methyl piperazine-1-carboxylate hydrochloride and its analogs

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## Compound of Interest

**Compound Name:** Methyl piperazine-1-carboxylate hydrochloride

**Cat. No.:** B1319477

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## A Comparative Analysis of Piperazine-1-Carboxylate Analogs in Drug Discovery

The piperazine-1-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.<sup>[1][2][3]</sup> Its versatility allows for structural modifications that can significantly influence a compound's physicochemical properties, pharmacokinetic profile, and biological activity.<sup>[1]</sup> This guide provides a comparative analysis of key analogs of methyl piperazine-1-carboxylate, focusing on their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation. Due to the limited specific public data on **methyl piperazine-1-carboxylate hydrochloride**, this guide will focus on structurally related and well-characterized analogs to provide a relevant and useful comparison for researchers and drug development professionals.

## Comparative Biological Data

The following tables summarize the biological activities of representative piperazine-1-carboxylate analogs. The selection highlights the impact of structural modifications on receptor affinity and functional outcomes. Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and sigma ( $\sigma$ ) receptors.<sup>[4][5][6][7]</sup>

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine Analogs

Compound/Analog	Structure	σ1 Receptor Ki (nM)	σ2 Receptor Ki (nM)	5-HT1A Receptor Ki (nM)	Dopamine D2 Receptor Ki (nM)	Reference
Analog A (Aryl Sulfonamide)	4-benzyl-1-(3-iodobenzylsulfonyl)pirenidine	0.96	91.8	>1000	>1000	[5]
Analog B (Phenylacetamide)	3-substituted piperazine with phenylacetamide side chain	181	>1000	Not Reported	Not Reported	[4]
Analog C (Arylpiperazine)	1-[2-(4-Methoxyphenyl)phenyl]piperazine	Not Reported	Not Reported	>100 (selective for 5-HT7)	>100	[6]
Analog D (Diphenylmethyl-ethyl-piperazine core)	3-((4-(bis(4-fluorophenyl)methyl)phenyl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole-2-oxide	Not Reported	Not Reported	Not Reported	Not Reported	[8]

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Functional Activity and Physicochemical Properties

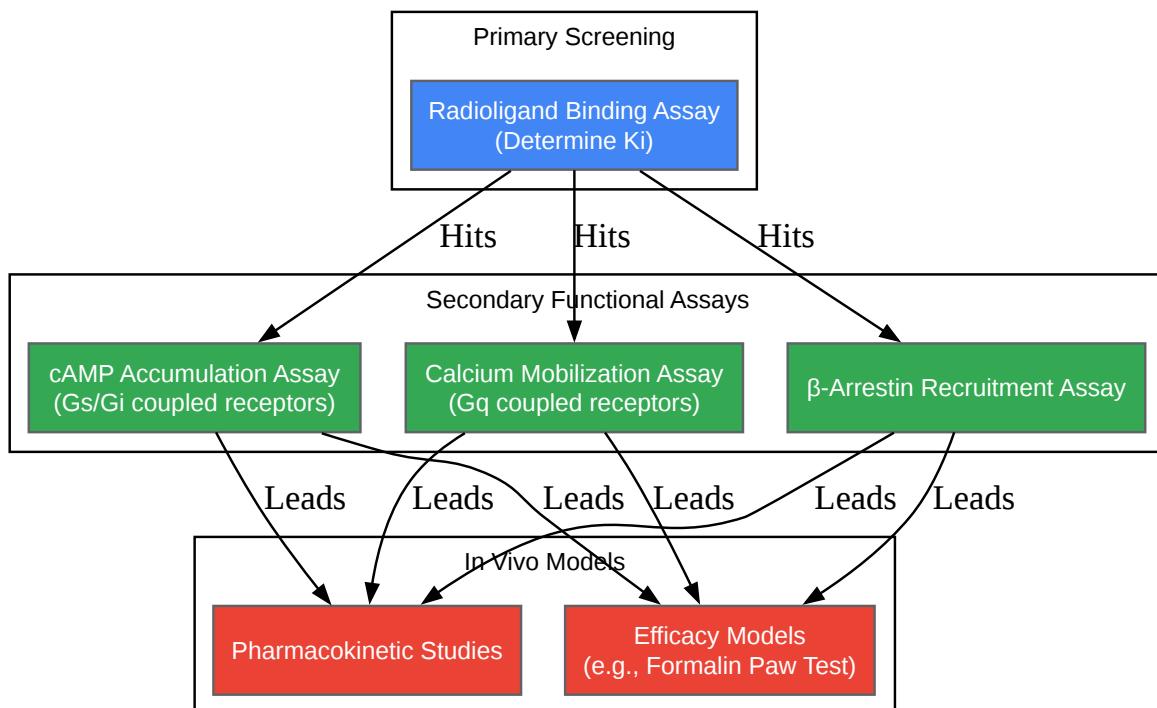
Compound/Analog	Functional Activity	In Vivo Effect	Solubility	Reference
Ethyl Piperazine-1-carboxylate	Precursor for pharmacologically active agents	Not directly tested	Soluble in water and alcohols	[9][10]
Analog E (LQFM-008)	Serotonergic pathway modulator	Anti-nociceptive and anti-inflammatory	Not Reported	[11]
Analog F (Methyl Salicylate Derivative)	Inhibits release of IL-6 and TNF- $\alpha$ ; Attenuates COX-2 up-regulation	Anti-inflammatory	Not Reported	[12]
Analog D (T-type calcium channel blocker)	Blocks Cav3.2 T-type calcium channels (IC <sub>50</sub> = 3.8 $\mu$ M)	Analgesic in inflammatory pain models	Not Reported	[8]

## Signaling Pathways and Experimental Workflows

Piperazine derivatives frequently target G-protein coupled receptors (GPCRs), which modulate intracellular signaling cascades.[13][14] Understanding these pathways and the experimental methods to probe them is crucial for drug development.

## Generalized GPCR Signaling Cascade

Many piperazine analogs modulate GPCRs coupled to G<sub>s</sub>, G<sub>i/o</sub>, or G<sub>q</sub> proteins, leading to changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca<sup>2+</sup>).[13][15]



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